molecular formula C23H39NO9 B11706450 [3,4-Bis(acetyloxy)-5-acetamido-6-(nonyloxy)oxan-2-YL]methyl acetate

[3,4-Bis(acetyloxy)-5-acetamido-6-(nonyloxy)oxan-2-YL]methyl acetate

Cat. No.: B11706450
M. Wt: 473.6 g/mol
InChI Key: NNNCCZODQRUEHT-UHFFFAOYSA-N
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Description

[3,4-Bis(acetyloxy)-5-acetamido-6-(nonyloxy)oxan-2-YL]methyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including acetyloxy, acetamido, and nonyloxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4-Bis(acetyloxy)-5-acetamido-6-(nonyloxy)oxan-2-YL]methyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the oxan-2-yl core, followed by the introduction of acetyloxy, acetamido, and nonyloxy groups through various chemical reactions. Common reagents used in these steps include acetic anhydride, acetamide, and nonanol, along with catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

[3,4-Bis(acetyloxy)-5-acetamido-6-(nonyloxy)oxan-2-YL]methyl acetate can undergo various chemical reactions, including:

    Oxidation: The acetyloxy groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The nonyloxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyloxy groups would yield carboxylic acids, while reduction of the acetamido group would produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3,4-Bis(acetyloxy)-5-acetamido-6-(nonyloxy)oxan-2-YL]methyl acetate involves its interaction with specific molecular targets and pathways. The acetamido group may interact with enzymes or receptors, modulating their activity. The nonyloxy group could influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy.

Properties

Molecular Formula

C23H39NO9

Molecular Weight

473.6 g/mol

IUPAC Name

(5-acetamido-3,4-diacetyloxy-6-nonoxyoxan-2-yl)methyl acetate

InChI

InChI=1S/C23H39NO9/c1-6-7-8-9-10-11-12-13-29-23-20(24-15(2)25)22(32-18(5)28)21(31-17(4)27)19(33-23)14-30-16(3)26/h19-23H,6-14H2,1-5H3,(H,24,25)

InChI Key

NNNCCZODQRUEHT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Origin of Product

United States

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